molecular formula C18H23N3O5 B11011422 N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine

Cat. No.: B11011422
M. Wt: 361.4 g/mol
InChI Key: BKETUBLOINXZQC-AWEZNQCLSA-N
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Description

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by I2/TBHP (iodine/tert-butyl hydroperoxide) under reflux in methanol, resulting in high yields with broad functional group tolerance and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine involves its interaction with specific molecular targets. The quinazoline core structure allows the compound to bind to DNA and act as a DNA intercalator, disrupting the replication and transcription processes in cancer cells . Additionally, the compound may inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine is unique due to its specific structural features, including the butanoyl and leucine moieties. These structural elements may enhance the compound’s biological activity and selectivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C18H23N3O5/c1-11(2)10-14(17(24)25)19-15(22)8-5-9-21-16(23)12-6-3-4-7-13(12)20-18(21)26/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,19,22)(H,20,26)(H,24,25)/t14-/m0/s1

InChI Key

BKETUBLOINXZQC-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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